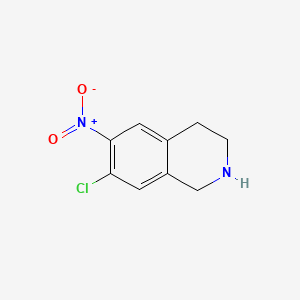

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline: is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro group at the 7th position and a nitro group at the 6th position on the isoquinoline ring.

Mécanisme D'action

Target of Action

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq analogs are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Thiq analogs are known to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.33 cm/s .

Result of Action

Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

It is recommended to store the compound in a cool, dry, and well-ventilated place .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 7-chloro-1,2,3,4-tetrahydroisoquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6th position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form corresponding quinoline derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, selenium dioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: 7-Amino-6-nitro-1,2,3,4-tetrahydroisoquinoline.

Substitution: Various substituted isoquinoline derivatives.

Applications De Recherche Scientifique

Chemistry: 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems .

Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes or polymers .

Comparaison Avec Des Composés Similaires

- 7-Chloro-1,2,3,4-tetrahydroisoquinoline

- 6-Nitro-1,2,3,4-tetrahydroisoquinoline

- 1,2,3,4-Tetrahydroisoquinoline

Comparison: 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chloro and nitro groups on the isoquinoline ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the nitro group can enhance the compound’s reactivity towards reduction reactions, while the chloro group can facilitate substitution reactions .

Activité Biologique

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline (7C6NTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of 7C6NTHIQ, detailing its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7C6NTHIQ is C9H10ClN2O2. The presence of both chloro and nitro groups on the isoquinoline scaffold imparts unique chemical properties that influence its biological activity. The compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for neurological applications.

Target Interactions

7C6NTHIQ interacts with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Specifically, it may influence dopaminergic pathways, which are crucial in conditions like Parkinson's disease.

Biochemical Pathways

The compound affects several biochemical pathways, leading to its diverse biological effects. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells through various signaling pathways . The nitro group enhances reactivity towards reduction reactions, which can lead to the formation of active metabolites that exert biological effects.

Antitumor Activity

7C6NTHIQ has demonstrated significant antitumor properties. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines. For instance, it has shown promising results against breast cancer cells (MCF-7) with IC50 values comparable to established chemotherapeutics .

Neuroprotective Effects

Research indicates that 7C6NTHIQ may possess neuroprotective effects by modulating neurotransmitter systems. This property positions it as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases .

Pharmacokinetics

The pharmacokinetic profile of 7C6NTHIQ suggests high bioavailability and the ability to penetrate the BBB. This characteristic is essential for compounds targeting central nervous system disorders. Studies indicate that the compound undergoes metabolic transformations that may enhance its therapeutic efficacy while minimizing toxicity.

Case Studies

- Antitumor Efficacy : A study evaluating the anticancer potential of various tetrahydroisoquinoline derivatives found that 7C6NTHIQ effectively induced apoptosis in MCF-7 cells through caspase activation pathways .

- Neuroprotection : In a model of neurodegeneration, 7C6NTHIQ was shown to reduce oxidative stress markers and improve cognitive functions in animal models, suggesting its role in protecting neuronal integrity.

Propriétés

IUPAC Name |

7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCNHVMLOCIZKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.